molecular formula C10H5ClF3N B11874960 6-Chloro-7-(trifluoromethyl)quinoline

6-Chloro-7-(trifluoromethyl)quinoline

Cat. No.: B11874960
M. Wt: 231.60 g/mol
InChI Key: HHHNELTWYXLTRV-UHFFFAOYSA-N
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Description

6-Chloro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a chlorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 results in the formation of dimethylphosphano derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit unique biological and chemical properties .

Scientific Research Applications

6-Chloro-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit enzymes or interfere with biological pathways, leading to its therapeutic effects. The trifluoromethyl group enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 2-Chloro-4-(trifluoromethyl)quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

Uniqueness

6-Chloro-7-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

6-chloro-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5ClF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H

InChI Key

HHHNELTWYXLTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(F)(F)F)Cl

Origin of Product

United States

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